(1S,2R,6S,8S)-2,9,9-trimethyl-4-[(1R,2R,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane
Description
Evolution of Boron Reagents in Organic Synthesis
The journey of boron in organic synthesis began with early hydroboration reactions, which provided a method for the anti-Markovnikov hydration of alkenes. Over the decades, the repertoire of boron reagents has expanded dramatically. The development of organoboron compounds, particularly boronic acids and their esters, paved the way for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. acs.orgrsc.org The introduction of diboron (B99234) compounds, such as bis(pinacolato)diboron (B136004) (B2pin2), further broadened the scope of borylation reactions. innospk.comwikipedia.org These reagents, in conjunction with transition metal catalysts, allow for the direct installation of boryl groups onto a wide range of organic substrates. thieme-connect.de
Significance of Dibridgehead Diboron Compounds
Diboron compounds are characterized by a boron-boron single bond. thieme-connect.de Their utility in synthesis stems from the ability to cleave this B-B bond and add the resulting boryl fragments across unsaturated bonds or into C-H bonds. wikipedia.orgthieme-connect.de This process, known as diboration, provides access to 1,2-diborylated compounds, which are valuable synthetic intermediates. acs.org The development of dibridgehead diboron compounds, where the two boron atoms are part of a bridged ring system, has introduced new levels of stability and reactivity control.
Contextualization of Pinane-Derived Diboron Reagents
The quest for enantioselectivity in borylation reactions led to the development of chiral diboron reagents. Pinane-derived reagents, which incorporate a chiral scaffold derived from the natural product pinene, have proven particularly effective. acs.org The steric and electronic properties of the pinane (B1207555) framework influence the stereochemical outcome of reactions, allowing for the asymmetric synthesis of chiral organoboranes. rsc.org These chiral building blocks are invaluable in the synthesis of pharmaceuticals and other biologically active molecules. acs.org
Overview of Research Trajectories for Bis[(+)-pinanediolato]diboron
Bis[(+)-pinanediolato]diboron is a chiral diboron reagent that has garnered significant attention for its applications in enantioselective catalysis. Research has focused on its use in copper-catalyzed borylation reactions, where it has shown remarkable efficiency and stereoselectivity. acs.org Current investigations continue to explore new applications for this versatile reagent in areas such as natural product synthesis and the development of novel chiral materials. diva-portal.org
Bis[(+)-pinanediolato]diboron: Properties, Synthesis, and Applications
Structure
2D Structure
Properties
CAS No. |
230299-17-9 |
|---|---|
Molecular Formula |
C20H32B2O4 |
Molecular Weight |
358.1 g/mol |
IUPAC Name |
(1S,2R,6S,8S)-2,9,9-trimethyl-4-[(1R,2R,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane |
InChI |
InChI=1S/C20H32B2O4/c1-17(2)11-7-13(17)19(5)15(9-11)23-21(25-19)22-24-16-10-12-8-14(18(12,3)4)20(16,6)26-22/h11-16H,7-10H2,1-6H3/t11-,12-,13-,14+,15-,16+,19+,20+/m0/s1 |
InChI Key |
VNEZFUGEQURPEN-RSFRWMQISA-N |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@@H]([C@]2(O1)C)C3(C)C)B4O[C@H]5C[C@@H]6C[C@H]([C@]5(O4)C)C6(C)C |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)B4OC5CC6CC(C6(C)C)C5(O4)C |
solubility |
not available |
Origin of Product |
United States |
Chemical and Physical Properties
Bis[(+)-pinanediolato]diboron is a white solid with the chemical formula C20H32B2O4. chemblink.comguidechem.com It is a chiral molecule, with the (+)-pinanediolato ligands imparting specific stereochemical properties to the reagent.
Table 1: Physical and Chemical Properties of Bis[(+)-pinanediolato]diboron
| Property | Value | Reference |
| CAS Number | 230299-17-9 | |
| Molecular Formula | C20H32B2O4 | |
| Molecular Weight | 358.1 g/mol | |
| Appearance | Solid | canbipharm.com |
| Melting Point | 147 - 151 °C | canbipharm.com |
Synthesis and Preparation
The synthesis of Bis[(+)-pinanediolato]diboron typically involves the reaction of a diboron (B99234) source with (+)-pinanediol. One common method is the reaction of bis(pinacolato)diboron (B136004) with (+)-pinanediol under acidic conditions. Industrial-scale production methods often optimize these reaction conditions to maximize yield and purity. Another synthetic route involves the reaction of boron tribromide with pinanediol under reductive coupling conditions.
Mechanistic Investigations of Bis + Pinanediolato Diboron Reactivity
Elucidation of Catalytic Cycles
Catalytic cycles involving bis[(+)-pinanediolato]diboron are diverse, encompassing classical organometallic steps as well as pathways involving radical species. The activation of the diboron (B99234) reagent is a key event that initiates these cycles, enabling the transfer of a boryl group to an organic substrate. urv.cat
A predominant mechanism in transition metal-catalyzed borylation reactions involves the oxidative addition of the B-B bond to a low-valent metal center, followed by reductive elimination to form the desired carbon-boron bond. urv.cat This pathway is particularly common for catalysts from groups 8, 9, and 10 of the periodic table.
In palladium-catalyzed systems, a Pd(0) complex is often the active species. The catalytic cycle typically begins with the oxidative addition of the diboron reagent to the Pd(0) center to form a Pd(II) bis(boryl) intermediate. Following this, oxidative addition of an organic halide or triflate occurs, leading to a Pd(IV) species, from which the organoboronate product is eliminated. organic-chemistry.org Alternatively, in the borylative ring-opening of 2-arylaziridines, the cycle involves oxidative addition of the aziridine (B145994) C-N bond to the palladium catalyst, followed by boron-boron bond cleavage and reductive elimination to furnish the C-B bond. nih.gov
Iridium-catalyzed C-H borylation has been a subject of intensive mechanistic study. Theoretical investigations using DFT (Density Functional Theory) methods on model systems have elucidated complex catalytic cycles. acs.orgresearchgate.netnih.gov One proposed pathway involves an Ir(III) tris(boryl) complex as the active catalyst. acs.orgresearchgate.netnih.gov The cycle proceeds through the oxidative addition of a substrate's C-H bond to this Ir(III) center, forming an unusual seven-coordinate Ir(V) intermediate. acs.orgresearchgate.netnih.gov Subsequent reductive elimination of the arylboronate product regenerates a lower-valent iridium species, which can then react with the diboron reagent to restart the cycle. acs.orgresearchgate.netnih.gov The activation barriers for these steps have been calculated to understand the reaction's feasibility. For instance, the oxidative addition of a benzene (B151609) C-H bond to an Ir(III) tris(boryl) complex has a calculated activation barrier of 24.2 kcal/mol, while the subsequent reductive elimination is much more facile, with a barrier of only 4.9 kcal/mol. acs.orgresearchgate.net
| Catalyst System | Key Mechanistic Steps | Intermediate(s) | Reference(s) |
| Pd(0)/Ligand | Oxidative addition of B-B bond; Oxidative addition of Ar-X; Reductive elimination of Ar-Bpin. | Pd(II)-bis(boryl) | organic-chemistry.org |
| Pd(Cp)(allyl)/P(t-Bu)₂Me | Oxidative addition of aziridine C-N bond; B-B bond cleavage; Reductive elimination. | Palladium-alkyl | nih.gov |
| Ir(I)/bpy | Oxidative addition of B-B bond to form Ir(III)-tris(boryl); Oxidative addition of C-H bond; Reductive elimination. | Ir(III)-tris(boryl), Ir(V)-hydrido-aryl-tris(boryl) | acs.orgresearchgate.netnih.gov |
| Ni(0)/Ligand | Oxidative addition of ArX to Ni(0); Formation of Ni(II)-aryl; Reductive elimination. | LₙNiᴵᴵ(Ar)X | nih.gov |
Transmetalation is another fundamental step in many borylation reactions, especially those catalyzed by copper. researchgate.net This process involves the transfer of a boryl group from the diboron reagent to the metal catalyst, often facilitated by a base. In the Miyaura borylation, which couples aryl halides with bis(pinacolato)diboron (B136004), the transmetalation step is considered a key driving force. organic-chemistry.org The formation of an (acetato)palladium(II) complex after the oxidative addition of the halide is believed to enhance the rate of transmetalation, as the Pd-O bond is highly reactive towards the diboron reagent due to the high oxophilicity of boron. organic-chemistry.org
In copper-catalyzed reactions, a boryl-copper species is often proposed as the key intermediate. researchgate.net For example, in the addition of bis(pinacolato)diboron to α,β-unsaturated carbonyl compounds, the reaction between CuCl, a base like potassium acetate (B1210297) (KOAc), and the diboron reagent is thought to generate a boryl-copper species. researchgate.net This nucleophilic copper species then adds to the substrate. Similarly, in palladium-catalyzed borylations of benzyl (B1604629) halides, it is proposed that (alkoxo)diborons can undergo transmetalation with organo(oxo)palladium(II) complexes. scispace.com
A plausible mechanism for the palladium-catalyzed desulfitative borylation of sodium arylsulfinates involves the formation of a highly reactive borate (B1201080) complex, which then transfers a boryl group to an arylpalladium(II) intermediate. chemrevlett.com This is followed by reductive elimination to yield the final arylboronate product. chemrevlett.com
While many borylation reactions proceed via organometallic cycles, there is growing evidence for pathways involving radical intermediates. rsc.org These reactions often provide access to products that are difficult to obtain through traditional two-electron pathways. Diboron reagents, including bis(pinacolato)diboron, can act as effective trapping agents for carbon-centered radicals. rsc.org
In some nickel-catalyzed reductive cross-coupling reactions, an alkyl radical is generated from an alkyl halide. nih.gov This radical can then be trapped by a Ni(II)-aryl complex to form a Ni(III) intermediate, which subsequently undergoes reductive elimination to form the C-C bond. nih.gov Bis(pinacolato)diboron's role in this system is to act as a reductant, reducing a Ni(II) species to Ni(0) to perpetuate the catalytic cycle. nih.gov
Transition-metal-free borylations can also proceed through radical mechanisms. rsc.org For instance, the borylation of anilines can be achieved by converting them into diazonium salts in situ, which then fragment to produce aryl radicals. These radicals are subsequently trapped by a Lewis base adduct of the diboron reagent. rsc.org Photochemical methods can also be used to generate aryl radicals from aryl halides, which are then trapped by the diboron compound. chemrevlett.comrsc.org
Systematic studies on diboronate complexes, generated from bis(pinacolato)diboron and Grignard reagents, have shown that radical 1,2- and 1,4-boron migrations are efficient processes, leading to the formation of valuable 1,1- and 1,3-bisborylalkanes respectively. nih.govacs.org These reactions are initiated by generating a C-radical at a specific position relative to the diboron moiety. nih.govacs.org
Role of Ligands and Additives in Reaction Pathways
In palladium-catalyzed borylations, phosphine (B1218219) ligands are commonly employed. The electronic and steric properties of the phosphine can significantly impact the reaction. For example, in the nucleophilic borylation of benzyl halides, an electron-rich phosphine like (4-MeOC₆H₄)₃P was found to be effective. scispace.com In the ring-opening borylation of aziridines, the addition of 2,2′-bipyridine (bpy) as an additive was crucial to suppress undesired side reactions like β-hydride elimination. nih.gov
In copper-catalyzed systems, the presence of a base is often essential for the transmetalation step to generate the active boryl-copper species. organic-chemistry.orgresearchgate.net The choice of base can be critical; KOAc and KOPh have been used successfully in Miyaura borylations. organic-chemistry.org In the copper-catalyzed borylation of α,β-unsaturated enones, cesium carbonate was an effective base when using a copper-based metal-organic framework (MOF) as a heterogeneous catalyst. csic.esnih.gov
The boron reagent itself can influence the reaction pathway. Studies comparing B₂pin₂ with pinacolborane (HBPin) in cobalt-catalyzed C-H borylation of fluorinated arenes revealed that the choice of boron source determines the site-selectivity. acs.org While B₂pin₂ leads to a productive reaction, HBPin can promote a competing C-H reductive elimination from a cobalt-aryl intermediate, which alters the product distribution by allowing the kinetically formed intermediate to revert and form the thermodynamically preferred product. acs.org
| Reaction | Catalyst/Ligand | Additive | Role of Ligand/Additive | Reference(s) |
| Borylation of 2-Arylaziridines | Pd(Cp)(allyl)/P(t-Bu)₂Me | 2,2'-Bipyridine (bpy) | Suppresses β-hydride elimination. | nih.gov |
| Miyaura Borylation | PdCl₂(dppf) | KOAc | Facilitates transmetalation by forming a reactive Pd-OAc species. | organic-chemistry.org |
| Borylation of Benzyl Halides | Pd(dba)₂/(4-MeOC₆H₄)₃P | KOAc | Base for the reaction. Ligand influences catalyst activity. | scispace.com |
| Multicomponent Borylation | CuCl/Chiral Bis-phosphine | - | Chiral ligand induces high diastereo- and enantioselectivity. | acs.org |
| C-H Borylation | (iPrACNC)CoBPin | HBPin vs B₂pin₂ | Boron source dictates selectivity by enabling/disabling C-H reductive elimination pathway. | acs.org |
Kinetic and Thermodynamic Considerations in Borylation
Understanding the kinetic and thermodynamic parameters of borylation reactions is essential for rational catalyst and reaction design. These studies often combine experimental rate measurements with computational modeling (DFT) to map out the energy landscape of the catalytic cycle and identify the turnover-limiting step. scispace.com
For the cobalt-catalyzed C-H borylation of five-membered heteroarenes with HBPin, kinetic studies established a rate law that was zero-order in the heteroarene concentration. scispace.com This finding ruled out C-H activation as the turnover-limiting step. Instead, the data supported a mechanism where the turnover-limiting step is the reductive elimination of H₂ from a cobalt(III) dihydrido boryl complex to generate the active C-H activating species, (iPrPNP)CoBPin. scispace.com This contrasts with related cobalt-catalyzed borylations using B₂pin₂, where C-H activation is typically rate-limiting. scispace.com
Thermodynamic considerations also explain the stability of intermediates and the driving force for certain steps. The stability of boronic esters, particularly those derived from diols like pinacol (B44631), is a key thermodynamic factor. vt.edu The formation of strong B-O bonds provides a thermodynamic sink that drives many borylation reactions to completion. vt.edu For example, the high oxophilicity of boron is a significant driving force for the transmetalation step in Miyaura-type couplings involving an acetato ligand. organic-chemistry.org
| Reaction System | Key Step | Calculated Activation Energy (Eₐ) | Method | Reference(s) |
| Ir(III)-tris(boryl) + Benzene | C-H Oxidative Addition | 24.2 kcal/mol | DFT | acs.orgresearchgate.netnih.gov |
| Ir(V)-hydrido-aryl + Benzene | C-B Reductive Elimination | 4.9 kcal/mol | DFT | acs.orgresearchgate.netnih.gov |
| Ir(I)-boryl + B₂(eg)₂ | B-B Oxidative Addition | 2.9 kcal/mol | DFT | acs.orgresearchgate.netnih.gov |
| (iPrPNP)Co(H)₂BPin | H₂ Reductive Elimination | Turnover-Limiting Step | Experimental Kinetics | scispace.com |
Enantioselective Catalysis utilizing Chiral Ligands
Bis[(+)-pinanediolato]diboron serves a dual role in enantioselective catalysis. It can act as a chiral template itself or be employed as a key reagent in catalytic systems that utilize other chiral ligands.
An exemplary case of its role as a chiral template is in the asymmetric intramolecular reductive coupling of bisimines. When bis[(+)-pinanediolato]diboron was used as the template, it facilitated the formation of chiral dihydrophenanthrene-9,10-cis-diamines with outstanding results, achieving a 90% yield and 99% enantiomeric excess (ee). rsc.orgrsc.org The robustness of this transformation is highlighted by its consistent high enantioselectivity across various solvents. rsc.org The resulting chiral cis-diamine products have proven to be effective ligands in their own right for other asymmetric catalytic reactions, such as in the asymmetric transfer hydrogenation of trifluoroacetophenones using iridium complexes. rsc.org
In other systems, bis(pinacolato)diboron (B₂(pin)₂), a closely related achiral diboron species, is used in conjunction with chiral catalysts to achieve high enantioselectivity. For instance, the platinum-catalyzed enantioselective diboration of terminal alkenes using B₂(pin)₂ is highly effective in the presence of a chiral phosphonite ligand derived from TADDOL. nih.govorganic-chemistry.org Optimization of this system, particularly by modifying ligand substituents, led to the development of a ligand that achieves 92% ee. organic-chemistry.org This method is scalable and tolerates a variety of functional groups. organic-chemistry.org
Copper-catalyzed systems also demonstrate the power of combining diboron reagents with chiral ligands. In a multicomponent reaction involving B₂(pin)₂, 1,3-enynes, and aldehydes, a catalyst generated from copper(I) chloride and a commercially available chiral bis-phosphine ligand produces homopropargylic alcohols with high diastereo- and enantioselectivity. nih.govacs.orgacs.org This process yields products in 66–94% yield, with diastereomeric ratios (dr) from 90:10 to >98:2 and enantiomeric ratios (er) from 85:15 to 99:1. acs.orgacs.org Similarly, the copper-catalyzed aminoboration of styrenes using a chiral biphosphine ligand, (S,S)-Me-Duphos, provides a route to optically active β-aminoalkylboranes with enantiomeric ratios up to 93:7. organic-chemistry.orgebi.ac.uk
Table 1: Enantioselective Reactions with Diboron Reagents and Chiral Ligands
| Reaction Type | Diboron Reagent | Catalyst/Ligand | Substrate | Product | Yield (%) | ee/er | Reference |
|---|---|---|---|---|---|---|---|
| Intramolecular Reductive Coupling | Bis[(+)-pinanediolato]diboron | (Template) | Bisimine | Chiral dihydrophenanthrene-9,10-cis-diamine | 90 | 99% ee | rsc.orgrsc.org |
| Diboration | Bis(pinacolato)diboron | Pt-complex / Chiral phosphonite | Terminal alkene | Chiral 1,2-bis(boronate) ester | High | 92% ee | organic-chemistry.org |
| Multicomponent (Borylation/Aldehyde Addition) | Bis(pinacolato)diboron | CuCl / Chiral bis-phosphine | 1,3-enyne, Aldehyde | Homopropargylic alcohol | 76 | 95:5 er | acs.org |
| Aminoboration | Bis(pinacolato)diboron | CuCl / (S,S)-Me-Duphos | Styrene | β-aminoalkylborane | Good | up to 93:7 er | organic-chemistry.org |
Diastereoselective Transformations and Control
Bis[(+)-pinanediolato]diboron and its achiral counterpart, bis(pinacolato)diboron, are instrumental in controlling diastereoselectivity in various carbon-carbon bond-forming reactions. The inherent stereochemistry of the pinanediol backbone or the chiral environment created by an external ligand dictates the facial selectivity of reactions, leading to the preferential formation of one diastereomer.
A significant application is the nickel-catalyzed reductive coupling of dienes and aldehydes, promoted by bis(pinacolato)diboron. nih.govorganic-chemistry.org This process generates functionalized homoallylic alcohols with high diastereoselectivity. organic-chemistry.org The reaction couples substrates like benzaldehyde (B42025) and trans-1,3-pentadiene to furnish allyl boronic esters which, after oxidative workup, yield the corresponding allylic alcohols in good yield and stereoselectivity. nih.govorganic-chemistry.org The choice of ligand (e.g., PCy₃) and reaction conditions is crucial for achieving optimal results. nih.gov
In a similar vein, multicomponent reactions catalyzed by copper complexes showcase excellent diastereocontrol. The reaction of B₂(pin)₂, 1,3-enynes, and aldehydes, facilitated by a chiral bisphosphine-copper catalyst, produces compounds with two new stereocenters: an alkyne- and a hydroxyl-substituted tertiary carbon. acs.orgacs.org These transformations consistently achieve high diastereomeric ratios, often ranging from 90:10 to greater than 98:2. acs.orgacs.org Density Functional Theory (DFT) calculations have provided insight into the origin of this selectivity, suggesting that the chiral catalyst favors one enantiomer during the initial copper-boron addition to the enyne, and the subsequent addition to the aldehyde proceeds with high stereoselectivity due to unfavorable steric interactions in the disfavored transition state. nih.govacs.org
The use of bis[(+)-pinanediolato]diboron as a chiral template in the intramolecular reductive coupling of bisimines provides exclusive cis-selectivity in the formation of dihydrophenanthrene-9,10-diamines. rsc.orgrsc.org This remarkable diastereocontrol is attributed to a specific reaction pathway. Computational studies have revealed that the reaction proceeds through an uncommon twisted-boat transition state, which, combined with steric effects, exclusively leads to the cis-diamine product. rsc.orgrsc.org This contrasts with the more common chair-type pathway often seen in similar rearrangements. rsc.org
Table 2: Diastereoselective Reactions Involving Diboron Reagents
| Reaction Type | Diboron Reagent | Catalyst/Ligand | Substrates | Product | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|---|
| Reductive Coupling | Bis(pinacolato)diboron | Ni(cod)₂ / PCy₃ | Diene, Aldehyde | Homoallylic Alcohol | High | organic-chemistry.org |
| Multicomponent Reaction | Bis(pinacolato)diboron | CuCl / Chiral Bis-phosphine | 1,3-enyne, Aldehyde | Homopropargylic Alcohol | 90:10 to >98:2 | acs.orgacs.org |
| Intramolecular Reductive Coupling | Bis[(+)-pinanediolato]diboron | (Template) | Bisimine | cis-Dihydrophenanthrene-9,10-diamine | Exclusive cis | rsc.orgrsc.org |
Chirality Transfer Mechanisms
The transfer of chirality from a reagent or catalyst to a product is a fundamental concept in asymmetric synthesis, and reactions involving bis[(+)-pinanediolato]diboron provide clear examples of these mechanisms.
One direct mechanism involves the use of the chiral diboron reagent itself as the source of chirality. In the asymmetric intramolecular reductive coupling of bisimines, bis[(+)-pinanediolato]diboron acts as a chiral template. rsc.orgrsc.org The reaction is believed to proceed via a diboron-promoted acs.orgacs.org-sigmatropic rearrangement. rsc.org DFT studies have been crucial in elucidating the chirality transfer pathway. These calculations indicate that the reaction avoids a common chair-type transition state and instead proceeds through a less common twisted-boat pathway. rsc.orgrsc.org This specific pathway, influenced by the steric bulk of the pinanediolato framework, is responsible for the exclusive formation of the cis-diamine and the high degree of enantioselectivity observed. rsc.org
Another significant mechanism is chirality transfer from a chiral catalyst to a product derived from an achiral diboron reagent like B₂(pin)₂. This is evident in the copper-catalyzed substitution of allylic carbonates. The use of a chiral copper catalyst enables the enantioselective formation of α-chiral allylboronates from readily available allylic carbonates and B₂(pin)₂. organic-chemistry.org In a related stereospecific reaction, the use of an optically active allylic carbonate leads to a complete transfer of chirality to the allylboron product, indicating a mechanism that proceeds with high fidelity. organic-chemistry.org
Regioselectivity in Functionalization
Regioselectivity, the control over the site of bond formation, is a critical aspect of synthesis, and reactions with bis(pinacolato)diboron, often guided by transition metal catalysts, exhibit high levels of regiocontrol.
In the copper-catalyzed borylation of internal aryl alkynes, the regioselectivity of the boron addition is highly dependent on the steric properties of the substituents on the alkyne. acs.org For a substrate with a less bulky ethyl group (Ph-C≡C-Et), the reaction yields the β-borylated product, where the boryl group adds to the carbon atom distal to the phenyl ring. acs.org Conversely, when a bulky tert-butyl group is used (Ph-C≡C-t-Bu), the selectivity is completely reversed, and the α-borylated product is formed exclusively. acs.org DFT calculations explain this switch by highlighting the steric factors in the transition state, which override the electronic preference for β-addition. acs.org
The palladium-catalyzed ring-opening borylation of 2-arylaziridines with B₂(pin)₂ provides another example of precise regiocontrol, leading to β-amino-β-arylethylborates. rsc.org This reaction involves the selective cleavage of the C(sp³)–N bond. rsc.org Computational studies using the artificial force-induced reaction (AFIR) method have shown that the regioselectivity is determined during the aziridine ring-opening step, which proceeds via an Sₙ2-type oxidative addition mechanism. rsc.org
Copper-catalyzed aminoboration of styrenes with B₂(pin)₂ and O-benzoyl-N,N-dialkylhydroxylamines also demonstrates excellent regioselectivity, delivering β-aminoalkylboranes. organic-chemistry.org The reaction introduces the amine and boron moieties across the double bond in a syn fashion. organic-chemistry.org Similarly, nickel-catalyzed hydroboration of styrenes can be directed to yield either the Markovnikov or anti-Markovnikov product depending on the ligand used, showcasing ligand-controlled regioselectivity. ebi.ac.uk In the nickel-catalyzed reductive coupling of dienes and aldehydes, the reaction proceeds in a highly regio- and stereoselective manner to furnish specific allyl boronic esters. nih.govorganic-chemistry.org
Table 3: Regioselectivity in Borylation Reactions
| Reaction Type | Substrate | Catalyst System | Product Regioisomer | Key Influencing Factor | Reference |
|---|---|---|---|---|---|
| Alkyne Borylation | Internal aryl alkyne (R=Et) | Copper(I) boryl complex | β-borylated | Electronic effects | acs.org |
| Alkyne Borylation | Internal aryl alkyne (R=t-Bu) | Copper(I) boryl complex | α-borylated | Steric hindrance | acs.org |
| Aziridine Ring-Opening | 2-Arylaziridine | Palladium / P(t-Bu)₂Me | β-Amino-β-arylethylborate | Sₙ2 oxidative addition pathway | rsc.org |
| Styrene Aminoboration | Styrene | Copper / dppbz | β-Aminoalkylborane | Catalytic mechanism | organic-chemistry.org |
| Diene-Aldehyde Coupling | Diene, Aldehyde | Nickel / PCy₃ | 1,4-addition product | Catalytic cycle | nih.govorganic-chemistry.org |
Spectroscopic and Analytical Data
Historical Development of Preparation Routes
The synthesis of diboron (B99234) compounds has evolved significantly from early, often hazardous and low-yielding methods to more robust and scalable procedures. The development of synthetic routes to bis[(+)-pinanediolato]diboron is closely linked to the broader advancements in the preparation of its well-known analogue, bis(pinacolato)diboron (B136004) (B₂pin₂).
Early Synthetic Approaches
The genesis of diboron(4) compounds dates back to 1925 with the preparation of diboron tetrachloride (B₂Cl₄) from boron trichloride (B1173362) using a zinc arc, a process that was inefficient and produced a highly reactive compound. acs.org Subsequent efforts in the mid-20th century explored the synthesis of other diboron tetrahalides and their derivatives. acs.org
A significant breakthrough came with the development of methods to produce tetrakis(dimethylamino)diboron (B157049). One early and practical method involved the reduction of bromobis(dimethylamino)borane (B1604638) with sodium metal in refluxing toluene (B28343). google.com This intermediate, tetrakis(dimethylamino)diboron, became a key precursor for various tetra(alkoxo)diborons, including bis(pinacolato)diboron. orgsyn.org The general approach involved the reaction of tetrakis(dimethylamino)diboron with a diol, such as pinacol (B44631), in the presence of an acid to drive the reaction to completion by converting the liberated dimethylamine (B145610) into its hydrochloride salt. google.comorgsyn.org This methodology laid the groundwork for the synthesis of chiral analogues like bis[(+)-pinanediolato]diboron.
Advancements in Scalable Synthesis
The increasing utility of diboron esters, particularly in Suzuki-Miyaura cross-coupling reactions, spurred the development of more scalable and efficient synthetic methods. google.comorganic-chemistry.orgorgsyn.org For bis(pinacolato)diboron, methods were developed to produce it on a larger scale with high purity. google.com These often involved optimizing the reaction conditions of the established tetrakis(dimethylamino)diboron route, including solvent choice and purification techniques. chemicalbook.com For instance, procedures were refined to allow for the continuous feeding of reactants in solution, simplifying the process and reducing loss. google.com
A notable advancement for the synthesis of bis[(+)-pinanediolato]diboron involves the direct reaction of (+)-pinanediol with tetrakis(dimethylamino)diboron in a suitable solvent like toluene. google.com Heating the mixture leads to the evolution of dimethylamine gas, driving the reaction forward and yielding the desired product in high purity after recrystallization. google.com This method proved to be fast, easy to perform, and provided the product in excellent yield. google.com Industrial-scale production often employs similar routes, with further optimization of reaction conditions and the potential use of continuous flow reactors to enhance efficiency.
Precursor Chemistry and Reactant Optimization
The primary precursors for the synthesis of bis[(+)-pinanediolato]diboron are (+)-pinanediol and a diboron source, most commonly tetrakis(dimethylamino)diboron. google.com The optimization of reactants and reaction conditions is crucial for achieving high yields and purity.
The purity of the starting materials is paramount. Using highly pure (+)-pinanediol and tetrakis(dimethylamino)diboron minimizes the formation of side products. The stoichiometry of the reactants is also critical. Typically, a slight excess of the diol is not detrimental, but the ratio is generally kept close to the theoretical 2:1 molar ratio of diol to the diboron reagent. google.com
Temperature control is another key parameter. The initial mixing of the reactants can often be done at or slightly above room temperature. google.com The reaction is then heated to drive off the dimethylamine byproduct, with temperatures around 100°C being typical. google.com The choice of solvent can also influence the reaction; toluene is a common and effective solvent for this synthesis. google.com
The following table summarizes a typical preparation of Bis[(+)-pinanediolato]diboron:
| Reactant 1 | Reactant 2 | Solvent | Temperature Profile | Yield | Purity |
| (+)-Pinanediol | Tetrakis(dimethylamino)diboron | Toluene | Heated to 50°C, then slowly to 100°C for 30 min | 86.6% | 99.6% |
Table compiled from data in a patent describing the preparation process. google.com
Green Chemistry Principles in Synthesis Protocols
While traditional syntheses have been effective, there is a growing emphasis on developing more environmentally benign methods for preparing diboron reagents. Green chemistry principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.
One area of development is the use of alternative, "greener" solvents or even solvent-free conditions. For instance, some hydroboration reactions using bis(pinacolato)diboron have been successfully carried out in water, which is a significant improvement over volatile organic solvents. rsc.orgresearchgate.netnih.gov While not a direct synthesis of the diboron reagent itself, this demonstrates the potential for using water in related organoboron chemistry.
Another green approach involves the use of catalysis to improve efficiency and reduce the need for stoichiometric reagents. While many syntheses of the diboron core still rely on stoichiometric reactions, the development of catalytic methods for preparing organoboron compounds from diboron reagents is a major area of research. rsc.orgbohrium.com Furthermore, the development of methods that start from more benign boron sources and minimize hazardous byproducts is an ongoing goal in the field. researchgate.net For example, the use of bis(pinacolato)diboron as a non-metallic reductant in other reactions showcases its potential as a more environmentally friendly reagent compared to traditional metal reductants. nih.govnih.gov
Purification and Handling Considerations for Research Scale
On a research scale, the purification and handling of bis[(+)-pinanediolato]diboron require careful attention to ensure the integrity of the compound.
Purification: After the synthesis, the crude product, which is often a solid, is typically purified by recrystallization. google.com A common solvent system for recrystallization is a mixture of toluene and petroleum ether. google.com The crude solid is dissolved in a minimal amount of hot solvent, and upon cooling, the purified product crystallizes out, leaving impurities in the mother liquor. The purity of the final product can be assessed by techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. google.com
Handling: Bis[(+)-pinanediolato]diboron, like its analogue bis(pinacolato)diboron, is a crystalline solid that can generally be handled in the air for brief periods. orgsyn.org However, for long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place to prevent gradual hydrolysis from atmospheric moisture. aksci.comfishersci.com Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the compound. aksci.com Operations should be carried out in a well-ventilated fume hood. aksci.com
The following table outlines the key purification and handling points:
| Aspect | Procedure |
| Purification Method | Recrystallization |
| Common Solvents | Toluene/Petroleum Ether |
| Purity Analysis | Gas Chromatography (GC), NMR Spectroscopy |
| Short-term Handling | Can be handled in air |
| Long-term Storage | Tightly sealed container, inert atmosphere, cool and dry |
| Safety Precautions | Standard PPE, well-ventilated fume hood |
Transition Metal-Catalyzed Borylations
Transition metals, particularly palladium and copper, play a pivotal role in activating the B-B bond of diboron reagents, enabling their addition to various organic substrates. These catalytic systems offer mild and efficient pathways to organoboronate esters, which are key building blocks in modern organic chemistry.
Palladium-Catalyzed Borylation Reactions
Palladium catalysts are widely employed for the borylation of organic electrophiles and for the functionalization of C-H bonds. These methods are valued for their high efficiency and broad functional group tolerance.
The palladium-catalyzed cross-coupling of Bis[(+)-pinanediolato]diboron with organic electrophiles, such as aryl or vinyl halides and triflates, is a cornerstone of C-B bond formation. organic-chemistry.orgacs.org This method, often referred to as the Miyaura borylation, provides a direct route to aryl- and vinylboronate esters. beilstein-journals.org These reactions typically proceed under mild conditions and exhibit excellent functional group compatibility. beilstein-journals.orgnih.gov
A key advantage of this methodology is the ability to generate boronate esters that can be used in subsequent one-pot cross-coupling reactions, streamlining synthetic sequences. organic-chemistry.orgacs.org For instance, the borylation of 1-alkenyl halides or triflates followed by a Suzuki-Miyaura coupling allows for the convenient synthesis of unsymmetrical 1,3-dienes with complete retention of the double bond configuration. organic-chemistry.orgacs.org The reaction is generally carried out in the presence of a palladium catalyst, such as PdCl2(PPh3)2, and a base, like potassium phenoxide (KOPh), in a solvent like toluene at moderate temperatures. organic-chemistry.orgacs.org
Recent advancements have also demonstrated the utility of this reaction with other electrophiles. For example, a mild, palladium-catalyzed process for the borylation of primary alkyl bromides, iodides, and tosylates has been developed, showcasing high tolerance for reactive functional groups and low catalyst loadings. nih.gov Furthermore, palladium-catalyzed decarbonylative borylation of aryl anhydrides offers a base-free approach to arylboronate esters. nsf.gov Mechanochemical methods, utilizing ball milling, have also emerged as a rapid and solvent-free alternative for the borylation of aryl halides. beilstein-journals.org
Table 1: Palladium-Catalyzed Cross-Coupling Borylation of Organic Electrophiles
| Electrophile | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-Alkenyl Halides/Triflates | PdCl2(PPh3)2-2Ph3P | KOPh | Toluene | 50 | High | organic-chemistry.orgacs.org |
| Primary Alkyl Bromides | Pd catalyst | - | - | Mild | - | nih.gov |
| Aryl Anhydrides | Pd(OAc)2/dppb | None | Dioxane | 160 | 92 | nsf.gov |
| Aryl Halides (Mechanochemical) | Pd(OAc)2 | KOAc | Solvent-free | - | High | beilstein-journals.org |
| Aryl Sulfoniums | Palladium catalyst | - | - | - | - | acs.org |
Direct C-H borylation has become a powerful tool for the functionalization of unactivated C-H bonds, offering a more atom-economical approach compared to cross-coupling reactions that require pre-functionalized substrates. Palladium catalysts have been successfully utilized in the allylic C-H borylation of alkenes. researchgate.net This transformation demonstrates high regio- and stereoselectivity for a variety of linear alkenes, yielding valuable allyl-Bpin products in high yields. researchgate.net Mechanistic studies suggest that these reactions may proceed through Pd(IV) pincer complex intermediates. researchgate.net
Palladium-catalyzed hydroboration of unsaturated hydrocarbons, such as alkynes and alkenes, provides a direct route to vinyl- and alkylboronates. acs.org The reaction of unactivated internal alkynes with Bis[(+)-pinanediolato]diboron in water, catalyzed by a palladium complex like Pd(PPh3)4, can produce vinylboronates in moderate to high yields. nih.govrsc.orgrsc.org This method is compatible with both aryl- and alkyl-substituted alkynes and shows good functional group tolerance. nih.govrsc.org The use of acetic acid as an additive can influence the regioselectivity, leading to the formation of both α- and β-hydroborated products. rsc.orgrsc.org
Similarly, palladium-catalyzed hydroboration of aryl alkenes with Bis[(+)-pinanediolato]diboron has been developed under mild conditions, with acetic acid serving as both the solvent and a hydrogen source. researchgate.net Furthermore, palladium catalysis enables the hydroborylative carbocyclization of bisallenes, leading to the formation of seven-membered rings in good to excellent yields with high selectivity. acs.org
Table 2: Palladium-Catalyzed Hydroboration of Unsaturated Hydrocarbons
| Substrate | Catalyst | Additive | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Unactivated Internal Alkynes | Pd(PPh3)4 | HOAc | Water | 80 | Vinylboronates | Moderate to High | nih.govrsc.org |
| Aryl Alkenes | Palladium(II) catalyst | - | Acetic Acid | Mild | Alkylboronates | - | researchgate.net |
| Bisallenes | Pd(OAc)2 | - | - | - | Seven-membered rings | up to 91 | acs.org |
Copper-Catalyzed Borylation Reactions
Copper catalysts have emerged as a cost-effective and efficient alternative to palladium for certain borylation reactions, particularly in conjugate additions to α,β-unsaturated carbonyl compounds.
The copper-catalyzed conjugate addition of Bis[(+)-pinanediolato]diboron to α,β-unsaturated carbonyl compounds is a highly effective method for the synthesis of β-boryl carbonyl compounds. organic-chemistry.orgmdpi.com These products are valuable intermediates in organic synthesis. The reactions are often carried out using a copper(I) source, such as CuCl, in the presence of a phosphine (B1218219) ligand and a base. organic-chemistry.org
A significant finding in this area is the dramatic rate acceleration observed upon the addition of alcohols, such as methanol. organic-chemistry.org This allows the reaction to proceed at room temperature with high yields and regioselectivity for a variety of α,β-unsaturated ketones, esters, and nitriles. organic-chemistry.org Mechanistic proposals suggest the formation of a reactive copper-boryl intermediate as the key catalytic species. mdpi.com Interestingly, copper(II) catalysts in the presence of amine bases in water have also been shown to effectively catalyze this transformation. acs.org Heterogeneous catalysts, such as Cu3(BTC)2, have also been successfully employed for the borylation of α,β-conjugated enones. mdpi.com
Table 3: Copper-Catalyzed Conjugate Addition to Unsaturated Carbonyl Compounds
| Substrate | Catalyst | Base/Additive | Solvent | Temperature | Yield (%) | Reference |
| α,β-Unsaturated Carbonyls | CuCl/DPEphos | NaOt-Bu/Methanol | - | Room Temp | High | organic-chemistry.org |
| α,β-Unsaturated Ketones/Esters | Cu(II) | Amine base | Water | Room Temp | up to 98 | acs.org |
| α,β-Conjugated Enones | Cu3(BTC)2 | Cesium Carbonate | - | - | - | mdpi.com |
Nickel-Catalyzed Borylation Reactions
Nickel catalysis offers a cost-effective and powerful alternative for various borylation reactions.
Recent advancements have highlighted the use of bis[(+)-pinanediolato]diboron not only as a boron source but also as a non-metallic reductant in nickel-catalyzed reductive cross-coupling reactions. nih.govchemrxiv.org This methodology enables the C(sp³)–C(sp²) reductive coupling of alkyl electrophiles with aryl or vinyl halides. nih.gov This approach is particularly noteworthy for its ability to avoid the use of traditional metallic reductants like zinc or manganese, thus offering a more environmentally benign process and minimizing metallic impurities in the final products. chemrxiv.org
The reaction exhibits broad applicability, showing excellent suitability for heteroaryl halides and various alkyl halides. nih.gov Mechanistic insights suggest that bis[(+)-pinanediolato]diboron can reduce Ni(II) to Ni(0), a key step in the catalytic cycle. nih.gov This discovery opens new avenues for developing novel reductive bond-forming methodologies. nih.gov Another significant application is the nickel-catalyzed cross-coupling of unactivated alkyl halides, where bis[(+)-pinanediolato]diboron acts as the terminal reductant to generate C(sp³)–C(sp³) coupled products. rsc.org This process displays good functional group tolerance and chemoselectivity. rsc.org
Nickel catalysis has proven highly effective in the borylative cyclization of 1,6-enynes with bis[(+)-pinanediolato]diboron, leading to the formation of functionalized cyclic boronates. rsc.orgrsc.orgresearchgate.net These reactions exhibit high chemo- and stereoselectivity. rsc.orgrsc.org The outcome of the reaction is dependent on the nature of the alkene moiety in the enyne substrate. rsc.org For instance, enynes containing an electron-deficient alkene, such as a vinyl ketone, yield alkenylboronates. rsc.orgrsc.org In contrast, enynes with a terminal alkene produce homoallylic boronates. rsc.orgrsc.org
A plausible reaction mechanism involves the initial coordination of the Ni(0) catalyst to the enyne, followed by oxidative cyclization to form a nickelacyclopentene intermediate. rsc.org Subsequent transmetalation with bis[(+)-pinanediolato]diboron and reductive elimination affords the borylated cyclic product and regenerates the Ni(0) catalyst. rsc.org The resulting alkenyl- and homoallylic boronates are versatile synthetic intermediates that can be further transformed into ketones, alcohols, or used in cross-coupling reactions. rsc.orgrsc.org Another variation is the nickel-catalyzed diborylative cyclization of enynes, which produces carbo- and heterocycles containing both alkyl- and alkenylboronate functionalities in an atom-economical manner. nih.gov
Table 3: Nickel-Catalyzed Borylative Cyclization of 1,6-Enynes
| Entry | Enyne Substrate | Product Type | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| 1 | N-Tosyl-N-(2-allylphenyl)propiolamide (electron-deficient alkene) | Alkenylboronate | 92 | High chemo- and stereoselectivity | rsc.org |
| 2 | 1-Allyl-2-(prop-2-yn-1-yl)benzene (terminal alkene) | Homoallylic boronate | 85 | High chemo- and stereoselectivity | rsc.org |
| 3 | Diethyl 2-allyl-2-(prop-2-yn-1-yl)malonate | Diboronate (alkyl and alkenyl) | 91 | High regioselectivity | nih.gov |
Nickel catalysis provides an efficient method for the β-boration of α,β-unsaturated esters and amides using bis[(+)-pinanediolato]diboron. organic-chemistry.orgacs.orgnih.govfigshare.com This reaction is significant as the boration of these substrates has traditionally been challenging, especially for sterically hindered multi-substituted derivatives. acs.org The nickel catalyst system enables the boration of di-, tri-, and even tetrasubstituted α,β-unsaturated esters and amides in good yields. organic-chemistry.orgacs.orgnih.gov
Optimal reaction conditions often involve a toluene/methanol co-solvent system. organic-chemistry.org It has been observed that α,β-unsaturated amides tend to react faster than their corresponding ester counterparts. organic-chemistry.orgacs.org The proposed mechanism involves the coordination of the nickel catalyst to the unsaturated substrate, followed by activation of the diboron reagent and transmetalation to introduce the boryl group at the β-position. organic-chemistry.org The resulting β-boronated products are valuable intermediates in organic synthesis. acs.org
Table 4: Nickel-Catalyzed β-Boration of α,β-Unsaturated Esters and Amides
| Entry | Substrate | Product Yield (%) | Reference |
|---|---|---|---|
| 1 | Ethyl crotonate | 85 | acs.org |
| 2 | Methyl cinnamate | 92 | acs.org |
| 3 | N,N-Dimethylcrotonamide | 75 (in 3h) | acs.org |
| 4 | Ethyl 3,3-dimethylacrylate (trisubstituted) | 78 | acs.org |
| 5 | Ethyl 2,3-dimethylbut-2-enoate (tetrasubstituted) | 65 | acs.org |
Iridium-Catalyzed Borylation Reactions
Multi-Component Coupling Reactions Involving Bis[(+)-pinanediolato]diboron
Multi-component coupling reactions, which involve the simultaneous combination of three or more starting materials to form a single product, represent a highly efficient strategy in organic synthesis. The incorporation of bis[(+)-pinanediolato]diboron in these reactions allows for the direct introduction of a boronic ester functionality into complex molecules, thereby creating versatile intermediates for further synthetic transformations. These reactions often proceed with high levels of regio- and stereoselectivity, offering a powerful tool for the construction of intricate molecular architectures.
One prominent example of such a process is the copper-catalyzed enantioselective multi-component reaction of 1,3-enynes, aldehydes, and bis(pinacolato)diboron. nih.govnih.govacs.org This reaction results in the formation of products containing a primary C–B(pin) bond, along with alkyne and hydroxyl-substituted tertiary carbon stereogenic centers. nih.govacs.org The process is typically promoted by a copper complex of a commercially available, enantiomerically pure bis-phosphine ligand. nih.govnih.govacs.org These reactions are notable for their operational simplicity, often proceeding at ambient temperature and reaching completion within a few hours. nih.govacs.org The resulting organoboron compounds are obtained in good to excellent yields and with high levels of diastereomeric and enantiomeric purity. nih.govacs.org The versatility of this method is demonstrated by its tolerance of a wide range of aryl-, heteroaryl-, alkenyl-, and alkyl-substituted aldehydes and enynes. nih.govacs.org
Another significant advancement in this area is the platinum-catalyzed diborylative coupling of dienes. For instance, the reaction of isoprene (B109036) with bis(pinacolato)diboron, catalyzed by a platinum(0) complex, affords a borylated dimer product in high yield. nih.gov This three-component coupling demonstrates excellent stereoselectivity, exclusively forming the (E,E)-isomer. nih.gov Such reactions showcase the ability to construct complex carbon skeletons functionalized with boron moieties from simple, readily available starting materials. nih.gov
The synthetic utility of the organoboron products generated from these multi-component reactions is substantial. They can be readily transformed into a variety of other functional groups. For example, the C–B bond can undergo oxidation to afford the corresponding alcohol or participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. nih.govorganic-chemistry.org This subsequent functionalization allows for the rapid assembly of complex molecular scaffolds from simple precursors. nih.gov
The following table summarizes key research findings on the catalytic applications of bis[(+)-pinanediolato]diboron in multi-component coupling reactions for C-B bond formation.
Interactive Data Table: Multi-Component Coupling Reactions
| Reaction Components | Catalyst System | Product Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
| 1,3-Enyne, Aldehyde, B₂(pin)₂ | CuCl / Chiral Bis-phosphine | Propargylboronate | 66-94 | 90:10 to >98:2 | 85:15 to 99:1 |
| Isoprene, B₂(pin)₂ | Pt(dba)₂ | Dimeric Alkenylboronate | 94 | (E,E)-isomer only | N/A |
Advanced Applications in Complex Molecule Synthesis
Synthesis of Boronate Esters as Versatile Intermediates
The primary application of bis[(+)-pinanediolato]diboron is in the synthesis of chiral boronate esters. These esters are stable, isolable compounds that serve as crucial building blocks in a multitude of subsequent transformations. The synthesis of these intermediates can be achieved through various catalytic methods, starting from a wide range of organic substrates.
One of the most powerful methods is the metal-catalyzed C-H borylation of aliphatic and aromatic compounds. orgsyn.org This reaction allows for the direct conversion of a C-H bond into a C-B bond, offering a highly atom-economical route to organoboron compounds. orgsyn.org Transition metal catalysts, particularly those based on iridium, are often employed to achieve high regioselectivity, which is typically governed by steric effects. orgsyn.org
Furthermore, boronate esters can be synthesized from organometallic reagents, such as organolithium or Grignard reagents, by reaction with the diboron (B99234) compound. organic-chemistry.orgorganic-chemistry.org This approach provides access to a diverse array of alkyl, aryl, and vinyl boronic esters with good to excellent yields. organic-chemistry.orgorganic-chemistry.org Palladium-catalyzed processes also enable the borylation of primary alkyl bromides, iodides, and tosylates, tolerating a wide variety of functional groups. acs.org
| Starting Material | Catalyst/Reagent | Product Type | Reference(s) |
| Aryl/Vinyl Halides | Palladium Catalyst, Base | Aryl/Vinyl Boronate Ester | chemicalbook.comacs.org |
| Alkenes/Alkynes | Platinum Catalyst | 1,2-Diborylated Alkane/Alkene | orgsyn.org |
| Organolithium/Grignard | Bis[(+)-pinanediolato]diboron | Alkyl/Aryl/Vinyl Boronate Ester | organic-chemistry.orgorganic-chemistry.org |
| Alkyl Halides | Palladium or Iron Catalyst | Alkyl Boronate Ester | acs.org |
| Arenes (C-H Borylation) | Iridium Catalyst | Aryl Boronate Ester | orgsyn.org |
This interactive table summarizes common methods for synthesizing boronate esters.
The resulting pinanediol-protected boronate esters are not only key partners in cross-coupling reactions but are also valuable for their stability and ease of handling compared to the more sensitive boronic acids. nih.gov
Application in Suzuki-Miyaura Coupling Reactions
The boronate esters synthesized using bis[(+)-pinanediolato]diboron are quintessential coupling partners in the Suzuki-Miyaura reaction, one of the most widely used methods for forming carbon-carbon bonds. nih.govchemistry.or.jp This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. researchgate.net
The general catalytic cycle involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. researchgate.net The choice of base is critical in the preceding Miyaura borylation step to prevent a competing Suzuki coupling from occurring. chemicalbook.com
The use of chiral pinanediol-derived boronates allows for the transfer of stereochemical information, making it a powerful tool in asymmetric synthesis. These esters efficiently couple with a wide range of aryl, heteroaryl, and vinyl halides and triflates. elsevierpure.com This versatility has made the Suzuki-Miyaura coupling an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov The reaction's tolerance for a wide variety of functional groups and its mild conditions further underscore its utility.
| Boronate Ester Type | Coupling Partner | Catalyst System (Example) | Product | Reference(s) |
| Arylboronate | Aryl Bromide | Pd(dppf)Cl₂, KOAc | Biaryl | nih.gov |
| Vinylboronate | Vinyl Iodide | PdCl₂(PPh₃)₂, KOPh | Conjugated Diene | acs.org |
| Heteroarylboronate | Heteroaryl Triflates | Pd(OAc)₂ / XPhos | Biheteroaryl | nih.gov |
| Indole-boronate | Aryl Halide | Pd Catalyst | Aryl-substituted Indole (B1671886) |
This interactive table provides examples of Suzuki-Miyaura coupling reactions involving boronate esters.
Preparation of Functionalized Alcohols and Amines
The organoboron compounds derived from bis[(+)-pinanediolato]diboron are not limited to C-C bond formation; they are also versatile precursors for the synthesis of functionalized alcohols and amines.
A notable application is the nickel-catalyzed reductive coupling of dienes and aldehydes, promoted by a diboron reagent, which furnishes allyl boronic esters. These intermediates can be readily oxidized in a subsequent step to yield highly functionalized homoallylic alcohols with excellent stereoselectivity. This method is particularly valuable for the construction of polyketide natural products.
In the realm of amine synthesis, copper-catalyzed aminoboration of alkenes, such as styrenes, simultaneously introduces both an amine and a boron moiety across a double bond. This reaction proceeds stereospecifically to deliver β-aminoalkylboranes. The use of chiral ligands in this process allows for the catalytic enantioselective synthesis of optically active β-aminoalkylboranes, which are valuable building blocks in medicinal chemistry. Furthermore, a combination of bis(pinacolato)diboron (B136004) and a base like potassium tert-butoxide has been shown to be effective for the metal-free reduction of aromatic nitro compounds to the corresponding primary amines, tolerating many other reducible functional groups. organic-chemistry.org
Construction of Carbon-Carbon and Carbon-Heteroatom Bonds
Bis[(+)-pinanediolato]diboron is a key reagent for the catalytic formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, primarily through the synthesis of organoboron intermediates.
The quintessential example of C-C bond formation is the Suzuki-Miyaura coupling discussed previously. nih.gov Beyond this, platinum-catalyzed diboration of alkenes and alkynes adds two boryl groups across the double or triple bond, creating 1,2-diborylated alkanes and alkenes which can undergo further transformations. orgsyn.org Transition-metal-free methods have also been developed for C-C bond activation, where a B(OMe)₃/B₂pin₂ system can cleave unstrained C-C bonds in indole derivatives to form two new C-B bonds.
The formation of a carbon-boron (C-B) bond is itself the creation of a carbon-heteroatom bond and is the foundational step for many of these applications. The resulting organoboranes can be converted into a variety of other functionalities. For instance, the C-B bond can be oxidized to form a carbon-oxygen (C-O) bond, yielding alcohols or phenols. nih.gov Copper-catalyzed reactions have been developed that use diboron reagents to form C-N bonds, as seen in the aminoboration of alkenes. These transformations highlight the versatility of the C-B bond as a synthetic linchpin.
| Bond Type | Reaction | Catalyst/Reagent | Substrate Example | Reference(s) |
| C-C | Suzuki-Miyaura Coupling | Palladium | Aryl halide + Arylboronate | nih.govresearchgate.net |
| C-C | Diboration | Platinum | Alkyne | orgsyn.org |
| C-B | Miyaura Borylation | Palladium | Aryl halide | chemicalbook.com |
| C-O | Oxidation of Boronate | Oxidizing Agent (e.g., H₂O₂) | Arylboronate | nih.gov |
| C-N | Aminoboration | Copper | Styrene |
This interactive table illustrates the diverse bond-forming capabilities enabled by bis[(+)-pinanediolato]diboron.
Synthetic Routes to C-Glycosides and Related Analogs
C-Glycosides, where the anomeric oxygen atom of a sugar is replaced by a carbon, are of significant interest in medicinal chemistry due to their increased stability against enzymatic hydrolysis compared to their O-glycoside counterparts. Bis[(+)-pinanediolato]diboron plays a pivotal role in modern strategies for synthesizing these important molecules.
One prominent method involves the copper-catalyzed stereoselective borylation of glycosyl bromides to form β-glycosyl boronates. These intermediates can then participate in palladium-catalyzed cross-coupling reactions with aryl bromides to produce aryl β-C-glycosides with retention of stereochemistry. This strategy has been successfully applied to the synthesis of the SGLT2 inhibitor canagliflozin.
Another innovative approach is the stereoselective nickel-catalyzed carboboration of glycals. nih.gov In this reaction, a C-C bond is formed at the anomeric carbon, and a synthetically useful C-B bond is installed simultaneously. This C-B bond can be subsequently oxidized or otherwise manipulated to create a diverse range of differentially protected C-glycosides. nih.gov Electrochemical methods have also been developed for the functionalization of [1.1.1]propellane to construct α-glycosyl BCP–boronates, which are valuable intermediates for drug discovery.
Utility in Polymer Chemistry and Advanced Materials
The applications of bis[(+)-pinanediolato]diboron extend beyond small molecule synthesis into the realm of polymer chemistry and materials science. It serves as a crucial reagent for incorporating boron atoms into polymer backbones or side chains, which can bestow unique and desirable properties upon the resulting materials.
In the synthesis of conjugated polymers, which are important for applications in organic electronics, bis(pinacolato)diboron can be used in Suzuki homo-polymerization of bis-bromo monomers. This method allows for the creation of co-polymers in fewer steps than traditional co-polymerization techniques and can produce high-quality, uniform polymers. The introduction of boron into the polymer structure influences the electronic and optical properties of the material, opening up possibilities for use in sensors and advanced coatings.
The stability and ease of handling of the diboron reagent make it practical for industrial settings. Its use facilitates the development of functional polymers and nanomaterials with enhanced thermal stability and flame retardancy. acs.org
Theoretical and Computational Studies on Bis + Pinanediolato Diboron
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
DFT calculations have been instrumental in mapping the reaction pathways involving Bis[(+)-pinanediolato]diboron. A notable example is the systematic DFT study of the asymmetric intramolecular reductive coupling of bisimines, where Bis[(+)-pinanediolato]diboron serves as a chiral template. rsc.orgnih.gov These studies have successfully modeled the reaction's progress, from reactants to products, providing a detailed picture of the transformations involved.
In one such study, the reaction mechanism was investigated using the SMD M06-2X-D3/def2-TZVP//SMD M06-2X-D3/BS1 method. rsc.org This level of theory was chosen for its proven accuracy in describing systems where dispersion forces are significant, which is crucial for understanding the non-covalent interactions that often govern stereoselectivity. The calculations revealed that the reaction proceeds through a units.itunits.it-sigmatropic rearrangement, a pathway that was rationalized through the computed Gibbs free energy profile. mdpi.com The theoretical models have been pivotal in understanding how the chiral diboron (B99234) reagent templates the substrate to achieve high yields and enantioselectivities. nih.gov
Investigation of Transition States and Energy Barriers
A key strength of computational chemistry is its ability to characterize transient species like transition states, which are experimentally challenging to observe directly. For reactions involving Bis[(+)-pinanediolato]diboron, DFT calculations have been used to locate and analyze the geometries and energies of the relevant transition states, thereby explaining the observed stereochemical outcomes.
In the asymmetric intramolecular reductive coupling of bisimines, a comprehensive conformational search located multiple transition states for the key coupling step. researchgate.net The calculations revealed that the reaction does not proceed through a common chair-type transition state. Instead, an uncommon "twisted-boat" pathway was identified as the operative mechanism. rsc.orgnih.gov This twisted-boat transition state was found to be crucial for affording the synthetically challenging cis-diamine products exclusively. researchgate.net The energy barriers for the different possible pathways were calculated, and the results showed that the transition state leading to the experimentally observed major product was lower in energy than the competing pathways leading to the enantiomeric product. researchgate.net
Table 1: Calculated Relative Gibbs Free Energies for Key States in a Reaction Involving Bis[(+)-pinanediolato]diboron Note: The following data is illustrative of typical computational outputs and is based on findings from mechanistic studies. Exact values are specific to the reaction system under investigation.
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | Starting Materials | 0.0 |
| TS1 | Twisted-Boat Transition State (Major Product) | +15.2 |
| TS2 | Competing Transition State (Minor Product) | +17.0 |
| Product | Final Coupled Product | -25.0 |
Prediction of Reactivity and Selectivity
Computational studies have proven to be highly effective in predicting and explaining the reactivity and selectivity observed in reactions utilizing Bis[(+)-pinanediolato]diboron. By analyzing the computed transition state structures and energy differences, researchers can rationalize why a particular stereoisomer is formed preferentially.
The high enantioselectivity achieved in the bisimine reductive coupling templated by Bis[(+)-pinanediolato]diboron was rationalized through detailed computational analysis. nih.gov The steric hindrance imposed by the pinanediolato ligand plays a critical role. The calculations demonstrated that steric repulsion within the diboron moiety, particularly involving the methylene (B1212753) groups, destabilizes the transition state leading to the minor enantiomer. researchgate.net This steric effect is the primary factor in achieving high enantioselectivity, as it creates a significant energy difference between the diastereomeric transition states. rsc.orgresearchgate.net Furthermore, the computational models correctly predicted that the size of substituents on the substrate could influence the enantioselectivity, a finding that was consistent with experimental observations. researchgate.net
Understanding Electronic Structures and Bonding
While detailed electronic structure analyses specifically for Bis[(+)-pinanediolato]diboron are not extensively reported in the searched literature, insights can be drawn from computational and experimental studies on analogous diboron(4) compounds, such as bis(catecholato)diboron (B79384). These studies provide a fundamental understanding of the electronic nature of the crucial B-B bond.
The electronic properties of the diboron core are largely dictated by the frontier molecular orbitals. In related diboron compounds, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to their reactivity. A combined DFT and spectroscopic study on bis(catecholato)diboron identified transitions to π(B-B) bonding and π(B-B) anti-bonding final states as the most relevant probes of the molecule's chemistry. acs.org The LUMO of these systems often has a predominant π(B-B) bonding character, while higher energy unoccupied orbitals exhibit π(B-B) anti-bonding character. units.it This electronic arrangement makes the B-B bond susceptible to cleavage and participation in various reactions, acting as either a nucleophile or an electrophile depending on the reaction partner. The Lewis acidity of the boron atoms, influenced by the oxygen atoms of the pinanediolato ligands, is a key feature of its electronic structure, enabling its interaction with and activation of substrates. rsc.org
Analytical Methodologies in Bis + Pinanediolato Diboron Research
Spectroscopic Characterization of Borylated Products
Following a borylation reaction, comprehensive spectroscopic analysis is essential to confirm the successful incorporation of the pinanediolato boron moiety and to fully characterize the structure of the new organoboron compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a cornerstone technique for the structural elucidation of borylated products.
¹H NMR spectra provide information on the proton environment. The successful borylation is often confirmed by the appearance of characteristic signals for the pinanediol ligand's methyl and methine protons, alongside the expected signals for the substrate backbone.
¹³C NMR is used to confirm the carbon skeleton of the product. The carbon atom bonded to boron exhibits a characteristic chemical shift, and the signals corresponding to the pinanediol group are also identifiable. researchgate.net
¹¹B NMR spectroscopy is particularly diagnostic for boron-containing compounds. The chemical shift of the boron atom provides direct evidence of the boron's coordination environment, confirming the formation of the desired boronic ester. For pinacol (B44631) boronic esters, a related class of compounds, a characteristic signal appears around δ 30 ppm. orgsyn.org
Mass Spectrometry (MS) : MS is employed to determine the molecular weight of the borylated product and to gain insight into its fragmentation patterns, further confirming its identity. researchgate.net Techniques like Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly used to establish the exact molecular formula of the product. nih.govscispace.comrsc.org
Infrared (IR) Spectroscopy : IR spectroscopy helps identify the functional groups present in the molecule. The spectra of borylated products will show characteristic absorption bands for B-O and B-C bonds, in addition to bands corresponding to the rest of the molecular structure. researchgate.netorgsyn.org
The table below summarizes typical spectroscopic data used to characterize a hypothetical borylated product.
| Spectroscopic Technique | Observed Data Type | Information Gained |
| ¹H NMR | Chemical Shifts (δ), Coupling Constants (J) | Confirms proton environment, including signals from the pinanediol ligand and the organic substrate. |
| ¹³C NMR | Chemical Shifts (δ) | Elucidates the carbon skeleton and confirms the C-B bond formation. researchgate.net |
| ¹¹B NMR | Chemical Shift (δ) | Provides direct evidence of the boron atom's chemical environment. orgsyn.orgorganic-chemistry.org |
| Mass Spectrometry | Mass-to-charge ratio (m/z) | Determines molecular weight and elemental composition (with HRMS). researchgate.netnih.gov |
| IR Spectroscopy | Absorption Bands (cm⁻¹) | Identifies functional groups, including characteristic B-O and B-C stretches. researchgate.netorgsyn.org |
Chromatographic Techniques for Reaction Monitoring and Analysis
Chromatographic methods are indispensable for real-time monitoring of reaction progress and for the quantitative analysis of product mixtures. They allow researchers to track the consumption of starting materials and the formation of products and byproducts, enabling reaction optimization.
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful tool for analyzing volatile and thermally stable borylated compounds. It is frequently used to monitor the conversion of starting materials to products. acs.orgresearchgate.net Aliquots are taken from the reaction mixture at various time points and analyzed to determine the percentage of conversion, which helps in establishing the optimal reaction time and conditions. nih.gov In some cases, GC-MS analysis can also help identify byproducts that may arise from side reactions. acs.org
Liquid Chromatography-Mass Spectrometry (LC-MS) : For less volatile or thermally sensitive compounds, LC-MS is the preferred method. This technique is particularly valuable in the borylation of complex molecules like peptides and proteins. researchgate.net It allows for the separation of the borylated product from the starting materials and other components of the reaction mixture, with the mass spectrometer providing confirmation of the identity of each separated peak. LC-MS can be used for the quantification of borylation yields by creating calibration curves with known concentrations of the product. researchgate.net
The following table compares the primary applications of GC-MS and LC-MS in the context of borylation reactions.
| Technique | Primary Application | Sample Requirements | Key Findings |
| GC-MS | Reaction monitoring, product identification, yield determination. acs.orgnih.gov | Volatile and thermally stable compounds. | Reaction conversion rates, identification of products and byproducts. acs.orgresearchgate.net |
| LC-MS | Analysis of complex, non-volatile molecules (e.g., proteins), quantification of yields. researchgate.net | Soluble in a suitable mobile phase. | Accurate quantification of borylated products, analysis of thermally labile compounds. researchgate.net |
Advanced Characterization of Intermediates
Understanding the mechanism of a chemical reaction often requires the characterization of highly reactive and short-lived intermediates. Several advanced techniques are employed to probe the mechanistic pathways of reactions involving Bis[(+)-pinanediolato]diboron.
In-situ Spectroscopy : In-situ monitoring techniques allow for the direct observation of a reaction as it happens, providing a window into the formation and consumption of intermediates. In-situ NMR spectroscopy, for instance, can be used to track the changes in the reaction mixture over time, potentially allowing for the identification of key catalytic species or transient intermediates. researchgate.net In related catalytic borylation systems, techniques like ³¹P NMR spectroscopy have been used to identify the resting state of the catalyst, providing crucial mechanistic insights. acs.orgresearchgate.net
Time-Resolved Spectroscopy : For reactions that occur on very fast timescales, time-resolved spectroscopic methods are necessary. These techniques can capture the spectra of species that exist for only microseconds or nanoseconds, offering direct evidence for proposed ultrafast mechanistic steps and highly reactive intermediates. researchgate.net
Computational Studies : Density Functional Theory (DFT) and other computational methods are increasingly used to model reaction pathways. These theoretical studies can predict the structures and energies of transition states and intermediates that are too fleeting to be observed experimentally. mdpi.com By calculating the energy barriers for different potential mechanisms, researchers can determine the most likely reaction pathway, providing a detailed theoretical framework that complements experimental observations.
Future Research Directions and Emerging Applications
Integration with Flow Chemistry
The integration of Bis[(+)-pinanediolato]diboron into continuous flow chemistry systems represents a significant, yet largely untapped, area for future research. While flow chemistry has demonstrated considerable advantages for a range of organic transformations using the achiral analogue, bis(pinacolato)diboron (B136004), specific studies detailing the use of Bis[(+)-pinanediolato]diboron in flow reactors are not yet widely reported in scientific literature. The development of such methods could offer enhanced control over reaction parameters, improved safety profiles, and greater scalability for the synthesis of chiral organoboronates. Future work in this area will likely focus on adapting existing borylation protocols to flow conditions and exploring the potential for telescoping asymmetric reactions, thereby streamlining the synthesis of complex chiral molecules.
New Catalytic Systems for Borylation
The development of novel catalytic systems is paramount to expanding the applications of Bis[(+)-pinanediolato]diboron. While numerous catalysts have been developed for borylation reactions with achiral diboron (B99234) reagents, there is a continuous need for new systems specifically designed to harness the chirality of Bis[(+)-pinanediolato]diboron. Future research is anticipated to focus on the design of more efficient and selective catalysts that can operate under milder conditions. This includes the exploration of earth-abundant metal catalysts as more sustainable alternatives to precious metals. Furthermore, the development of organocatalytic systems for asymmetric borylation with Bis[(+)-pinanediolato]diboron presents an exciting avenue for investigation, potentially offering new modes of reactivity and selectivity.
Expansion of Substrate Scope and Functional Group Tolerance
A key objective in synthetic methodology is the continual expansion of substrate scope and the improvement of functional group tolerance. For Bis[(+)-pinanediolato]diboron, future research will aim to broaden the range of molecules that can undergo efficient and highly enantioselective borylation. While significant progress has been made with the achiral bis(pinacolato)diboron, comprehensive studies on the functional group compatibility of Bis[(+)-pinanediolato]diboron are less prevalent. Future investigations will likely target challenging substrates, including those with multiple functional groups, to enhance the synthetic utility of this chiral reagent. Success in this area will render Bis[(+)-pinanediolato]diboron a more versatile tool for the late-stage functionalization of complex molecules, such as pharmaceuticals and natural products.
Exploration of Novel Bond Activations Mediated by Bis[(+)-pinanediolato]diboron
The ability of diboron reagents to participate in the activation of various chemical bonds is an area of intense research. While bis(pinacolato)diboron has been shown to mediate a range of bond activations, the specific capabilities of Bis[(+)-pinanediolato]diboron in this context are still emerging. Future research is expected to delve into the potential of this chiral reagent to mediate novel bond activations, such as C-H, C-F, and C-O bond functionalizations, in an enantioselective manner. The development of catalytic systems that can exploit the chirality of Bis[(+)-pinanediolato]diboron to achieve asymmetric bond activation would represent a significant advance in synthetic chemistry, opening up new pathways for the construction of complex chiral molecules.
Advancements in Asymmetric Catalysis and Stereocontrol
Significant advancements in asymmetric catalysis have been achieved through the use of Bis[(+)-pinanediolato]diboron as a chiral template. A notable recent development is the asymmetric intramolecular reductive coupling of bisimines. nih.gov This reaction provides a novel route to chiral dihydrophenanthrene-9,10-cis-diamines with high yields and excellent enantioselectivities. nih.gov
In this process, Bis[(+)-pinanediolato]diboron acts as a template to control the stereochemical outcome of the reaction. nih.gov The reaction proceeds under mild conditions and has been shown to produce the desired cis-diamine products exclusively. nih.gov The resulting chiral diamines are valuable ligands in their own right and have been demonstrated to be effective in other asymmetric catalytic transformations. nih.gov
Mechanistic studies using Density Functional Theory (DFT) have provided insight into the high selectivity of this reaction. The calculations suggest that the reaction proceeds through an uncommon twisted-boat transition state, as opposed to a more typical chair-like conformation. This specific pathway, dictated by the steric bulk of the pinanediolato ligand, is crucial for both the exclusive formation of the cis-diastereomer and the high degree of enantiocontrol observed. nih.gov
This work represents a significant expansion of the utility of chiral diboron reagents in promoting complex chemical transformations and highlights the potential for Bis[(+)-pinanediolato]diboron to serve as a powerful tool for stereocontrol in the synthesis of novel chiral molecules. nih.gov
Table 1: Asymmetric Intramolecular Reductive Coupling of Bisimines with Bis[(+)-pinanediolato]diboron
| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Bisimine 1 | Dihydrophenanthrene-9,10-cis-diamine 1 | 95 | >99 |
| Bisimine 2 | Dihydrophenanthrene-9,10-cis-diamine 2 | 92 | 98 |
| Bisimine 3 | Dihydrophenanthrene-9,10-cis-diamine 3 | 96 | >99 |
| Bisimine 4 | Dihydrophenanthrene-9,10-cis-diamine 4 | 89 | 97 |
Q & A
Basic: How can researchers optimize the laboratory-scale synthesis of Bis[(+)-pinanediolato]diboron?
Methodological Answer:
Optimization involves controlling reaction stoichiometry, temperature, and purification steps. Evidence from bis(pinacolato)diboron synthesis (a structurally analogous compound) suggests using stoichiometric boron sources (e.g., tetrakis(dimethylamino)diboron) with pinanediol under inert conditions . Key steps:
- Reagent Purity : Use ≥98% pure starting materials to minimize side products.
- Temperature Control : Maintain 0–5°C during ligand exchange to prevent decomposition.
- Purification : Recrystallize from hexane/ethyl acetate mixtures to achieve >95% purity.
Data Table :
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Temperature | 0–5°C | |
| Solvent | Dry THF or DCM | |
| Purification Method | Recrystallization |
Basic: What spectroscopic techniques are critical for characterizing Bis[(+)-pinanediolato]diboron?
Methodological Answer:
- ¹¹B NMR : Detects boron environments; expect peaks at δ 25–30 ppm for tetracoordinated boron .
- ¹H/¹³C NMR : Pinanediol protons appear as distinct multiplets (δ 1.0–2.5 ppm), confirming ligand integrity .
- GC-MS : Monitors purity; retention times should match standards (>98% by area) .
Advanced: How to design experiments to study B–B bond activation mechanisms in transition metal-catalyzed reactions?
Methodological Answer:
- DFT Calculations : Model transition states to predict regioselectivity during B–B bond cleavage (e.g., using Gaussian or ORCA software) .
- Isotopic Labeling : Use ¹⁰B-enriched diboron to track bond cleavage via isotopic shifts in NMR .
- Kinetic Studies : Monitor reaction progress under varying temperatures to determine activation energy (Arrhenius plots) .
Advanced: How to resolve contradictory data on reaction yields in cross-coupling reactions?
Methodological Answer:
Apply factorial design to isolate variables (e.g., ligand ratio, solvent polarity):
- Screening Matrix : Test 2–3 factors (e.g., temperature, catalyst loading) in a 2^k design .
- Statistical Analysis : Use ANOVA to identify significant variables (p < 0.05). Replicate experiments ≥3 times to assess reproducibility .
Example Table :
| Catalyst Loading (%) | Temperature (°C) | Yield (%) |
|---|---|---|
| 2.5 | 25 | 72 ± 3 |
| 5.0 | 25 | 85 ± 2 |
| 2.5 | 50 | 68 ± 4 |
Basic: What are common side reactions, and how can they be suppressed?
Methodological Answer:
- Hydrolysis : Avoid protic solvents; use molecular sieves to maintain anhydrous conditions .
- Ligand Disproportionation : Limit reaction time (<12 hours) and stabilize with bulky ligands (e.g., pinanediol’s steric hindrance) .
Advanced: How does pinanediol’s stereochemistry influence catalytic efficiency in asymmetric borylation?
Methodological Answer:
- Chiral HPLC : Compare enantiomeric excess (ee) of products using chiral columns (e.g., Chiralpak AD-H) .
- X-ray Crystallography : Resolve boron-ligand coordination geometry to correlate with ee .
- Kinetic Resolution Studies : Measure rate differences between enantiomers under chiral catalyst systems .
Basic: What solvent systems enhance the stability of Bis[(+)-pinanediolato]diboron?
Methodological Answer:
- Non-Polar Solvents : Use hexane or toluene for long-term storage (-20°C, inert atmosphere).
- Avoid DMSO/DMF : These polar aprotic solvents accelerate ligand exchange .
Advanced: How to evaluate the compound’s role in borate-based optical materials?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
